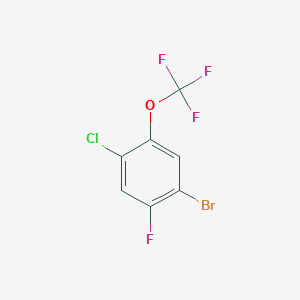![molecular formula C12H7F3N2O2 B1405584 2-{[4-(三氟甲基)嘧啶-2-基]氧基}苯甲醛 CAS No. 1227954-93-9](/img/structure/B1405584.png)
2-{[4-(三氟甲基)嘧啶-2-基]氧基}苯甲醛
描述
“2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde” is a chemical compound with the molecular formula C12H7F3N2O2 . It is also known by its English name, Benzaldehyde, 2-[[4-(trifluoromethyl)-2-pyrimidinyl]oxy]- .
Molecular Structure Analysis
The molecular structure of “2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde” is represented by the formula C12H7F3N2O2 . Unfortunately, further details about the molecular structure are not available.Physical and Chemical Properties Analysis
The compound “2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde” has a molecular weight of 268.19 . It has a predicted density of 1.399±0.06 g/cm3 and a predicted boiling point of 386.4±52.0 °C .科学研究应用
合成和生物评价嘧啶衍生物
使用类似于“2-{[4-(三氟甲基)嘧啶-2-基]氧基}苯甲醛”等化合物合成的嘧啶衍生物以其广泛的生物活性而闻名。这些活性包括抗病毒、抗微生物、抗炎和抗癌效果。这些衍生物的开发涉及采用混合催化剂的各种合成途径,展示了它们在药物化学中的多功能性(Parmar, Vala, & Patel, 2023)。
在光电材料中的应用
研究还专注于合成和应用嘧啶衍生物于电子器件,突出它们在新型光电材料的创造中的重要性。由于其电致发光特性和作为有机发光二极管(OLEDs)和太阳能电池材料的潜力,这些衍生物被用于发光元件、光电转换元件和图像传感器(Lipunova, Nosova, Charushin, & Chupakhin, 2018)。
基于嘧啶的光学传感器
嘧啶骨架形成配位和氢键的能力使其适用于用作传感探针。已开发了各种基于嘧啶的光学传感器,利用嘧啶衍生物的独特传感能力来检测特定化学物质或环境变化(Jindal & Kaur, 2021)。
抗炎和抗阿尔茨海默病研究
嘧啶衍生物表现出显著的抗炎效果,归因于它们对关键炎症介质的抑制。这项研究提供了有关这些化合物的结构活性关系(SARs)的见解,指导开发具有最小毒性的新型抗炎药物(Rashid et al., 2021)。此外,探索嘧啶衍生物作为潜在的抗阿尔茨海默病药物突显了这些化合物在解决各种神经系统疾病方面的多功能性,为该领域药物的开发提供了一个有前途的途径(Das et al., 2021)。
未来方向
作用机制
Mode of Action
Similar compounds, such as pyrimidinamine derivatives, inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the energy production in cells, leading to their death .
Biochemical Pathways
By inhibiting mitochondrial complex i, the compound likely disrupts the electron transport chain, a crucial pathway for cellular respiration and energy production .
生化分析
Biochemical Properties
2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis. The compound acts as an inhibitor of this enzyme, thereby affecting collagen production . Additionally, 2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde has been shown to interact with other proteins and enzymes, influencing their activity and stability.
Cellular Effects
The effects of 2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to suppress the production of collagen in vitro, indicating its potential impact on cellular processes related to extracellular matrix formation . Furthermore, it may affect other cellular pathways, leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, 2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde exerts its effects through specific binding interactions with biomolecules. It binds to the active site of collagen prolyl-4-hydroxylase, inhibiting its activity and thus reducing collagen synthesis . This inhibition is likely due to the compound’s structural compatibility with the enzyme’s active site, allowing it to effectively block the enzyme’s function. Additionally, 2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde in vitro or in vivo can lead to sustained inhibition of collagen synthesis and other cellular processes.
Dosage Effects in Animal Models
The effects of 2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde vary with different dosages in animal models. At lower doses, the compound effectively inhibits collagen synthesis without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolic pathways may include oxidation, reduction, and conjugation reactions, which help in its detoxification and elimination. These metabolic processes can influence the compound’s bioavailability and overall effectiveness.
Transport and Distribution
The transport and distribution of 2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde within cells and tissues are essential for its activity. The compound is likely transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it may accumulate in specific compartments or tissues, influencing its localization and activity. The distribution pattern of the compound can affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde is crucial for its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can influence its activity, as it may interact with different biomolecules depending on its subcellular distribution
属性
IUPAC Name |
2-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)10-5-6-16-11(17-10)19-9-4-2-1-3-8(9)7-18/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNZTVOMGBCQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=NC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



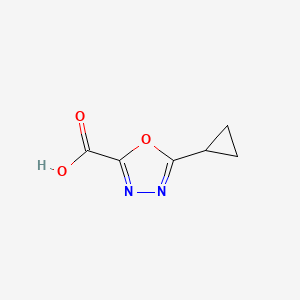
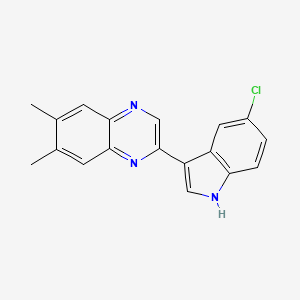
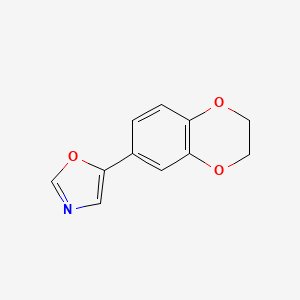
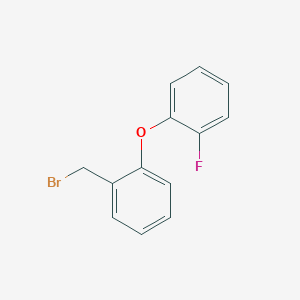
![1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride](/img/structure/B1405511.png)
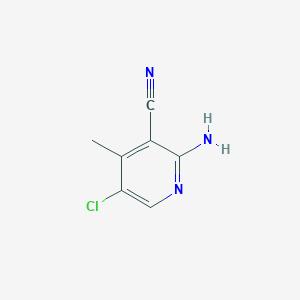
![N-(2-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405517.png)
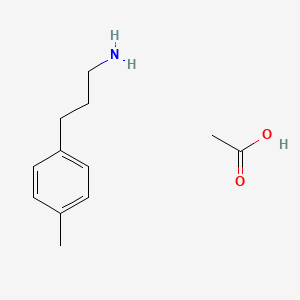

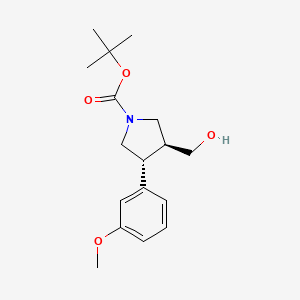
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1405521.png)

